Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-
Description
The compound Benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- is a benzoic acid derivative functionalized at the para position with a benzothiazole-based substituent. The substituent consists of a 2-thioxo-3(2H)-benzothiazole moiety linked via a methylene-amino bridge. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-14(19)10-5-7-11(8-6-10)16-9-17-12-3-1-2-4-13(12)21-15(17)20/h1-8,16H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDLNTQSYSQOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292868 | |
| Record name | benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39883-83-5 | |
| Record name | NSC86152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-THIOXOBENZOTHIAZOLIN-3-YLMETHYLAMINO)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- typically involves the condensation of 2-aminobenzenethiol with benzoic acid derivatives under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as pyridine, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzoic acid derivatives are often explored for their pharmacological properties. The specific compound has been studied for:
- Antimicrobial Activity : Research indicates that compounds with benzothiazole structures show significant antimicrobial effects against various pathogens. This is particularly relevant for developing new antibiotics or antifungal agents .
- Anticancer Properties : Studies have suggested that benzothiazole derivatives can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis in tumor cells, making this compound a candidate for further anticancer drug development .
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural use as a pesticide or fungicide. Its effectiveness against fungal pathogens can help protect crops, thus enhancing agricultural productivity .
Materials Science
In materials science, benzoic acid derivatives are investigated for their role in synthesizing polymers and other materials with enhanced properties such as thermal stability and mechanical strength. The unique structure of benzothiazole can impart desirable characteristics to polymer matrices .
Case Studies
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in cellular metabolism, DNA synthesis, and repair.
Pathways Involved: Inhibition of enzyme activity, induction of oxidative stress, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Azo-Linked Benzothiazolyl Benzoic Acids
Compounds such as 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid () share structural similarities with the target compound. These are synthesized via diazotization of 2-aminobenzothiazole derivatives followed by coupling with substituted benzoic acids. Key differences include:
- Functional Groups: The target compound features a thioxo-methylamino bridge, whereas azo derivatives have a diazo (-N=N-) linkage .
- Synthesis Conditions: Azo compounds require low-temperature diazotization (0–5°C) and coupling in alkaline media, while the target compound’s synthesis likely involves nucleophilic substitution or condensation with mercaptoacetic acid (as seen in thiazolidinone derivatives) .
Thiazolidinone Derivatives
Examples like 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid () and N-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide () highlight the role of heterocyclic cores. Comparisons include:
- Heterocyclic Core: Thiazolidinones (4-oxo-1,3-thiazolidine) vs. benzothiazoles (2-thioxo-3(2H)-benzothiazole).
- Synthetic Routes: Thiazolidinones are synthesized via cyclocondensation of mercaptoacetic acid with Schiff bases, requiring reflux in DMF with ZnCl₂ catalysis .
Physical and Chemical Properties
Melting Points and Solubility
- Azo Benzoic Acids (): Melting points range from 210–280°C, influenced by electron-withdrawing substituents (e.g., -NO₂) increasing thermal stability .
- Thiazolidinones (): Lower melting points (e.g., 165–185°C) due to reduced aromaticity and increased flexibility .
Acidity Constants (pKa)
- Azo Benzoic Acids: Carboxylic acid pKa values range from 3.1–4.2, while phenolic protons (if present) exhibit pKa 8.5–10.3. Substituents like -NO₂ lower pKa via electron withdrawal .
Spectroscopic Characterization
Biological Activity
Benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- (CAS No. 39883-83-5) is a complex organic compound that exhibits significant biological activity. This compound integrates a benzoic acid moiety with a benzothiazole ring, which contributes to its diverse pharmacological properties. This article explores the biological activities, mechanisms of action, and potential applications of this compound in various fields.
Chemical Structure and Properties
- IUPAC Name : 4-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylamino]benzoic acid
- Molecular Formula : C15H12N2O2S2
- Molecular Weight : 316.39 g/mol
The structure of the compound features a thioether linkage between the benzothiazole and benzoic acid moieties, which is critical for its biological activity.
Antimicrobial Properties
Benzoic acid derivatives, including this compound, have been investigated for their antimicrobial activities against various pathogens. Research indicates that it exhibits:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria. A study reported an MIC (Minimum Inhibitory Concentration) value of less than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii .
- Antifungal Activity : Demonstrated effectiveness against several fungal strains, making it a candidate for antifungal drug development .
Anticancer Potential
The compound has shown cytotoxic effects on specific tumor cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
The biological activity of benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial and cancer cells, leading to cell death .
- Binding Affinity : Its structural features allow it to interact with cellular targets effectively, which enhances its bioactivity .
Case Studies
- Antimicrobial Efficacy Against Multidrug-resistant Strains :
- Cytotoxicity in Cancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzothiazole | Simple structure | Antimicrobial, Antifungal |
| 2-Aminobenzenethiol | Precursor | Precursor for synthesis |
| Benzoic Acid Derivatives | Varying substituents | Diverse biological activities |
Benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- stands out due to its unique combination of structural features that enhance its reactivity and biological activity compared to simpler analogs.
Future Directions
The ongoing research into benzoic acid derivatives is promising. High-throughput screening technologies are paving the way for discovering new derivatives with enhanced potency and specificity against target pathogens and cancer cells. The integration of green chemistry principles in synthesis could also lead to more sustainable production methods .
Q & A
Basic: How can researchers optimize the synthesis of benzoic acid derivatives containing benzothiazole and amino substituents?
Methodological Answer:
The synthesis typically involves diazonium salt coupling followed by purification. For example, 4,6-disubstituted-2-benzothiazoldiazonium salts can react with hydroxy-substituted benzoic acids under alkaline conditions (10% NaOH) at 0–5°C for 1 hour. The product is precipitated, filtered, and recrystallized twice from dry dioxane to yield crystalline derivatives . Key variables include:
- Temperature control (0–5°C prevents side reactions).
- Solvent selection (dioxane improves crystallinity).
- Stoichiometry (0.02 moles of diazonium salt ensures complete coupling).
Table 1: Example Reaction Conditions
| Component | Quantity/Condition | Purpose |
|---|---|---|
| Diazonium salt | 0.02 moles | Coupling agent |
| NaOH (10%) | 40 mL | Alkaline medium for azo coupling |
| Recrystallization solvent | Dry dioxane | Purification and crystal growth |
Advanced: What mechanistic insights explain unexpected byproducts in benzothiazole-azo derivative synthesis?
Methodological Answer:
Unexpected byproducts, such as 4-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino] benzoic acid , may form via cyclo-elimination during reactions involving thiourea derivatives and chloroacetyl chloride. This pathway releases 2 moles of HCl, leading to thiazolidinone ring formation . To mitigate:
- Monitor reaction time (prolonged reflux increases elimination).
- Use anhydrous conditions to suppress hydrolysis.
- Analyze intermediates via TLC or HPLC to track side reactions.
Basic: Which spectroscopic techniques are critical for characterizing the target compound?
Methodological Answer:
1H NMR and IR spectroscopy are essential. For example:
- 1H NMR (DMSO-d6, 200 MHz) resolves aromatic protons (δ 7.4–8.8 ppm) and confirms substitution patterns .
- IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids, S-H stretch at ~2550 cm⁻¹ for thiol groups) .
Table 2: Key Spectral Peaks for Structural Confirmation
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic acid (-COOH) | 12.8–13.2 (broad singlet) | 1680–1720 (C=O stretch) |
| Benzothiazole ring | 6.8–7.6 (multiplet) | 1480–1520 (C=N/C-S stretch) |
Advanced: How can researchers resolve contradictory spectral data in structural elucidation?
Methodological Answer:
Contradictory signals (e.g., overlapping aromatic protons or missing carbonyl peaks) require:
- 2D NMR techniques (e.g., HSQC, HMBC) to assign coupled carbons and protons .
- Variable-temperature NMR to distinguish dynamic processes (e.g., keto-enol tautomerism) .
- X-ray crystallography for unambiguous confirmation of solid-state structure .
Advanced: What strategies link structural features to biological activity in benzothiazole derivatives?
Methodological Answer:
- Enzyme inhibition assays : Test derivatives against targets like histone deacetylases (HDACs). For example, alkylated hydrazide derivatives show HDAC inhibition via chelation of catalytic zinc ions .
- SAR studies : Modify substituents (e.g., electron-withdrawing groups on benzothiazole enhance binding to hydrophobic enzyme pockets) .
Table 3: Example Biological Activity Data
| Derivative | HDAC IC50 (nM) | Notes |
|---|---|---|
| Parent compound | 1200 | Baseline activity |
| 4-Nitro substitution | 450 | Enhanced electron withdrawal |
| Methyl ester analog | 850 | Reduced solubility, lower potency |
Advanced: How are metal complexes of this compound synthesized, and what are their applications?
Methodological Answer:
Schiff base derivatives (e.g., 3-hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid ) form complexes with Ni(II) and Zn(II) via coordination through the azomethine nitrogen and carboxylic oxygen. These complexes are characterized by:
- Magnetic susceptibility (e.g., Ni(II) complexes are paramagnetic).
- Thermogravimetric analysis (TGA) to assess thermal stability .
Applications include catalysis (e.g., oxidation reactions) and materials science (e.g., magnetic materials).
Basic: What purification methods ensure high yields of the target compound?
Methodological Answer:
- Recrystallization (e.g., dioxane for benzothiazole-azo derivatives) .
- Column chromatography (silica gel, ethyl acetate/hexane gradient) .
- HPLC for analytical purity checks (>95% by area normalization) .
Advanced: How do reaction conditions influence regioselectivity in benzothiazole functionalization?
Methodological Answer:
Regioselectivity in electrophilic substitution (e.g., nitration) depends on:
- Solvent polarity (polar solvents favor para-substitution).
- Catalysts (e.g., H2SO4 directs nitration to electron-rich positions).
- Substituent effects (e.g., amino groups activate ortho/para positions) .
Basic: What safety precautions are critical when handling thiol-containing intermediates?
Methodological Answer:
- Use glove boxes or fume hoods to avoid exposure to volatile thiols.
- Chelating agents (e.g., EDTA) neutralize metal catalysts post-reaction.
- Monitor pH (thiols oxidize readily under basic conditions) .
Advanced: How can computational modeling predict the compound’s reactivity and stability?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for redox behavior .
- Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., HDACs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
